4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile
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Overview
Description
4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile is a compound that has garnered significant interest in the scientific community due to its unique structural and chemical properties. This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and a methoxybenzonitrile moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the bromophenyl group may interact with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenylsulfanyl)pyruvate: A compound with similar structural features but different functional groups.
S-(4-Bromobenzyl)cysteine: Another compound with a bromophenyl group and a sulfanyl group, but with different biological activities.
Uniqueness
4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile is unique due to its combination of a bromophenyl group, a sulfanyl group, and a methoxybenzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H10BrNOS |
---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
4-(3-bromophenyl)sulfanyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C14H10BrNOS/c1-17-14-8-13(6-5-10(14)9-16)18-12-4-2-3-11(15)7-12/h2-8H,1H3 |
InChI Key |
FWDDVHACTAFGBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC2=CC(=CC=C2)Br)C#N |
Origin of Product |
United States |
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